(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone
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Overview
Description
(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C13H16FNO and a molecular weight of 221.28 g/mol . It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine moiety through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Fluoro-5-methylbenzoyl chloride+PiperidineBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-chlorophenyl)(piperidin-1-yl)methanone
- (2-Fluoro-5-methylphenyl)(morpholin-4-yl)methanone
- (2-Fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Fluoro-5-methylphenyl)(piperidin-1-yl)methanone is unique due to the specific combination of a fluorine atom and a methyl group on the phenyl ring, coupled with a piperidine moiety. This structural arrangement can result in distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C13H16FNO |
---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H16FNO/c1-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
YDCCIAVBPGKYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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